molecular formula C22H22N4O2 B13362974 N-(2-(1H-indol-1-yl)ethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

N-(2-(1H-indol-1-yl)ethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Cat. No.: B13362974
M. Wt: 374.4 g/mol
InChI Key: VCTHDYXIUZRDRM-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-1-yl)ethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a synthetic organic compound that features both indole and quinoxaline moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-1-yl)ethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other established methods.

    Quinoxaline Synthesis: The quinoxaline ring can be formed via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

    Coupling Reactions: The indole and quinoxaline intermediates can be coupled using amide bond formation techniques, such as using carbodiimides (e.g., EDCI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-1-yl)ethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at specific sites, such as the indole or quinoxaline rings.

    Reduction: Reduction reactions could target the carbonyl group in the quinoxaline moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide

InChI

InChI=1S/C22H22N4O2/c1-25-20-9-5-3-7-17(20)24-18(22(25)28)10-11-21(27)23-13-15-26-14-12-16-6-2-4-8-19(16)26/h2-9,12,14H,10-11,13,15H2,1H3,(H,23,27)

InChI Key

VCTHDYXIUZRDRM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

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